molecular formula C10H13BrClN B7870176 [(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine CAS No. 1096875-97-6

[(5-Bromo-2-chlorophenyl)methyl](propan-2-yl)amine

Cat. No.: B7870176
CAS No.: 1096875-97-6
M. Wt: 262.57 g/mol
InChI Key: FBKKLBHNXSFAIA-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)methylamine is a substituted benzylamine derivative with a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring. The compound’s structure includes a methyl group bridging the aromatic ring to a propan-2-ylamine moiety.

Properties

IUPAC Name

N-[(5-bromo-2-chlorophenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKKLBHNXSFAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218639
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096875-97-6
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1096875-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Substrate : 5-Bromo-2-chlorobenzyl chloride
Nucleophile : Isopropylamine
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
Catalyst : None required (SN₂ mechanism)

Procedure :

  • Dissolve 5-bromo-2-chlorobenzyl chloride (1 eq) in anhydrous THF.

  • Add isopropylamine (1.2 eq) and K₂CO₃ (2 eq).

  • Reflux at 65°C for 12–18 h under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 68–75% (reported for analogous benzyl halide aminations).

Optimization Challenges

  • Steric Hindrance : Bulky isopropylamine slows nucleophilic attack. Increasing reaction time or temperature (80°C) improves conversion.

  • Byproducts : Quaternary ammonium salts form with excess amine. Stoichiometric control is critical.

Method 2: Reductive Amination

Reaction Overview

Substrates :

  • 5-Bromo-2-chlorobenzaldehyde

  • Isopropylamine

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)
Solvent : Methanol or dichloromethane (DCM)
Acid Catalyst : Acetic acid (HOAc)

Procedure :

  • Mix aldehyde (1 eq), isopropylamine (1.5 eq), and HOAc (0.1 eq) in methanol.

  • Add NaBH₃CN (1.2 eq) portionwise at 0°C.

  • Stir at room temperature for 24 h.

  • Neutralize with NaOH, extract with DCM, and purify via distillation.

Yield : 72–80% (based on similar reductive aminations).

Critical Parameters

  • pH Control : Maintain weakly acidic conditions (pH 4–6) to protonate the imine intermediate.

  • Reductant Choice : STAB offers higher selectivity but requires anhydrous conditions.

Bromination and Chlorination Strategies

Regioselective Halogenation

The 5-bromo-2-chloro substitution pattern is achieved via:

  • Directed Bromination : Use Br₂/FeBr₃ on 2-chlorotoluene derivatives.

  • Chlorination Post-Bromination : Cl₂/AlCl₃ on 5-bromo-2-methyl derivatives.

Example :

  • Brominate 2-chlorotoluene with Br₂/FeBr₃ at 40°C to yield 5-bromo-2-chlorotoluene.

  • Free-radical chlorination (Cl₂, hv) converts the methyl group to benzyl chloride.

Comparative Analysis of Methods

ParameterBenzyl Halide AminationReductive Amination
Yield 68–75%72–80%
Reaction Time 12–18 h24 h
Purification Column ChromatographyDistillation
Byproducts Quaternary saltsOver-reduction
Scalability ModerateHigh

Industrial-Scale Considerations

Catalyst Recycling

Lewis acids (e.g., ZnCl₂ from Friedel-Crafts reactions) can be recovered via aqueous workup, reducing costs.

Solvent Selection

  • THF : High boiling point (66°C) facilitates reflux but requires energy-intensive distillation.

  • Methanol : Cost-effective but poses safety concerns with NaBH₃CN.

Emerging Methodologies

Photocatalytic Amination

Recent advances use Ru(bpy)₃²⁺ catalysts under blue light to couple benzyl chlorides with amines at ambient temperatures, reducing energy input.

Flow Chemistry

Microreactor systems enhance heat/mass transfer in exothermic amination steps, improving yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.

Major Products

    Substitution: Formation of substituted amines or ethers.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

(5-Bromo-2-chlorophenyl)methylamine serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including:

  • Anti-inflammatory : Investigated for its ability to inhibit inflammatory pathways.
  • Antimicrobial : Studied for effectiveness against various bacterial strains.

Case studies have demonstrated its efficacy in modulating biological responses, making it a candidate for drug development .

Biological Studies

Research has focused on the compound's interaction with biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound's structure allows it to interact with various receptors, potentially altering physiological responses.

Studies have utilized (5-Bromo-2-chlorophenyl)methylamine as a probe to explore these interactions further .

Chemical Synthesis

In synthetic organic chemistry, this compound acts as an intermediate in the production of more complex molecules. Its ability to undergo various reactions—such as oxidation and substitution—enables chemists to create a wide range of derivatives for further research and application .

Mechanism of Action

The mechanism by which (5-Bromo-2-chlorophenyl)methylamine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of halogen atoms may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzylamine Derivatives

(5-Bromo-2-fluorophenyl)methylamine (CAS 1019484-07-1)
  • Structure : Fluorine replaces chlorine at the 2-position, and the amine is linked via a propenyl group.
  • Key Differences :
    • Electron-withdrawing effects : Chlorine (Cl) is more electronegative than fluorine (F), increasing the electron-withdrawing character of the aromatic ring. This may alter nucleophilic substitution reactivity or binding affinity in biological systems .
    • Molecular weight : The target compound (C₁₀H₁₂BrClN, MW ≈ 267.35 g/mol) is heavier than this analog (C₁₀H₁₁BrFN, MW 244.10 g/mol) due to Cl vs. F substitution .
(3-Bromophenyl)methylamine (CAS 110079-41-9)
  • Key Differences :
    • Positional isomerism : The 5-bromo-2-chloro configuration in the target compound introduces steric hindrance and electronic effects distinct from the 3-bromo analog. This could affect interactions in catalytic or receptor-binding environments .
    • Molecular weight : The 3-bromo analog (C₁₀H₁₄BrN, MW 228.13 g/mol) is lighter due to the absence of chlorine .

Heterocyclic Analogs

(5-Bromopyrimidin-2-yl)methylamine (CAS 1341474-41-6)
  • Structure : The aromatic core is replaced by a pyrimidine ring, with bromine at the 5-position.
  • Key Differences :
    • Aromaticity and solubility : Pyrimidine’s heterocyclic nature reduces aromatic stability compared to benzene but may enhance water solubility due to nitrogen atoms .
    • Molecular weight : The pyrimidine analog (C₈H₁₂BrN₃, MW 230.11 g/mol) has a similar mass but distinct electronic properties due to the nitrogen-rich ring .

Substituent Effects

(2-Bromo-5-methoxyphenyl)methylamine (CAS 767289-08-7)
  • Structure : Methoxy (-OCH₃) replaces chlorine at the 2-position.
  • Key Differences: Electron-donating vs. withdrawing: Methoxy is electron-donating, increasing electron density on the aromatic ring, whereas chlorine withdraws electrons. This contrast affects reactivity in electrophilic substitution or redox reactions . Molecular weight: The methoxy analog (C₁₀H₁₄BrNO, MW 244.13 g/mol) is lighter than the target compound .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₀H₁₂BrClN ~267.35 5-Br, 2-Cl, propan-2-ylamine
[(5-Bromo-2-fluorophenyl)methyl]... C₁₀H₁₁BrFN 244.10 5-Br, 2-F, propenylamine
(3-Bromophenyl)methyl... C₁₀H₁₄BrN 228.13 3-Br, propan-2-ylamine
[(5-Bromopyrimidin-2-yl)methyl]... C₈H₁₂BrN₃ 230.11 Pyrimidine core, 5-Br

Biological Activity

(5-Bromo-2-chlorophenyl)methylamine is a halogenated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Chemical Formula : C10H12BrClN
  • Molecular Weight : 263.56 g/mol

The presence of bromine and chlorine atoms on the phenyl ring enhances its reactivity and biological interactions.

The biological activity of (5-Bromo-2-chlorophenyl)methylamine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may increase binding affinity, leading to significant biological effects such as:

  • Inhibition of Enzymatic Activity : The compound can act as an enzyme inhibitor, affecting metabolic pathways.
  • Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in various physiological processes.

Biological Activities

Research has indicated several potential biological activities for (5-Bromo-2-chlorophenyl)methylamine:

  • Antimicrobial Activity : Studies have shown that halogenated phenyl compounds can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is currently under investigation.
  • Antitumor Potential : Preliminary studies suggest that compounds with similar structures may inhibit tumor cell proliferation. Further research is needed to evaluate the specific antitumor effects of (5-Bromo-2-chlorophenyl)methylamine.
  • Neuroprotective Effects : Some halogenated amines have demonstrated neuroprotective properties in vitro, which could be relevant for conditions like neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of (5-Bromo-2-chlorophenyl)methylamine:

StudyFocusFindings
Antimicrobial ActivityInvestigated the effects of halogenated phenols; compounds showed significant inhibition against Gram-positive bacteria.
Antitumor ActivitySimilar compounds displayed cytotoxicity against cancer cell lines; further studies needed for direct correlation.
Neuroprotective PropertiesCompounds with bromine substitutions showed promise in protecting neuronal cells from oxidative stress.

Q & A

Basic Question

  • GC-MS (Gas Chromatography-Mass Spectrometry) : For purity assessment and fragmentation pattern analysis. Use split/splitless injection modes with a temperature gradient (e.g., 170°C to 325°C) and EI ionization at 70 eV .
  • FTIR-ATR (Fourier Transform Infrared Spectroscopy) : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Br/C-Cl vibrations at 500–800 cm⁻¹) .
  • HPLC-TOF (High-Performance Liquid Chromatography-Time-of-Flight) : For precise mass determination and empirical formula validation .

Validation : Cross-reference results with NMR (¹H/¹³C) and elemental analysis for structural confirmation.

How can computational methods predict the compound’s reactivity and electronic properties?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets .
  • Multiwfn Wavefunction Analysis : Visualize electron localization functions (ELF) and electrostatic potential (ESP) surfaces to map reactive regions. For example, ELF > 0.7 indicates strong electron pairing (e.g., lone pairs on N) .

Example : ELF analysis of the amine group reveals lone-pair localization, explaining its basicity and nucleophilicity in reactions .

How can crystallographic data resolve ambiguities in structural assignments?

Advanced Question

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For this compound, collect high-resolution X-ray data (e.g., < 1.0 Å) to resolve halogen (Br/Cl) positional disorders .
  • Topology Analysis : Apply the Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to validate hydrogen bonding or halogen interactions in the crystal lattice .

Data Contradiction Example : Discrepancies in bond lengths from XRD vs. DFT models may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular forces .

How to resolve discrepancies in purity assessments between GC-MS and HPLC-TOF?

Advanced Question

  • Methodological Cross-Validation :
    • GC-MS : May fail to detect non-volatile impurities. Use derivatization (e.g., silylation) to improve volatility .
    • HPLC-TOF : Detects polar impurities but requires optimized mobile phases (e.g., acetonitrile/water with 0.1% formic acid) .
  • Statistical Analysis : Apply principal component analysis (PCA) to chromatographic data to identify outlier peaks indicative of contaminants.

Case Study : A 99.9% GC-MS purity rating (e.g., ) might conflict with HPLC-TOF due to undetected high-molecular-weight byproducts.

How to analyze noncovalent interactions in the compound’s crystal structure?

Advanced Question

  • Noncovalent Interaction (NCI) Plots : Generate NCI isosurfaces using Multiwfn or VMD to visualize van der Waals, hydrogen bonding, and halogen interactions. For example, Br⋯Cl contacts may contribute to crystal stability .
  • Energy Decomposition Analysis (EDA) : Partition interaction energies (e.g., electrostatic vs. dispersion) using SAPT (Symmetry-Adapted Perturbation Theory) .

Application : In (5-Bromo-2-chlorophenyl)methylamine, NCI plots may reveal C-H⋯π interactions between aromatic rings and alkyl chains .

What safety protocols are critical when handling this compound?

Basic Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood due to potential amine volatility and halogenated byproduct toxicity .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Note : No GHS hazard data is available for this compound, but assume acute toxicity based on structural analogs (e.g., halogenated amines) .

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